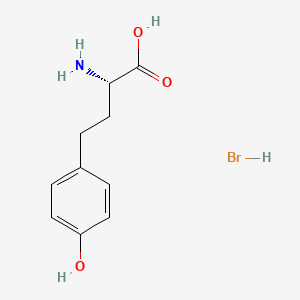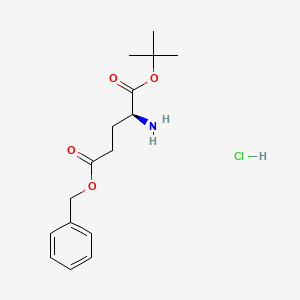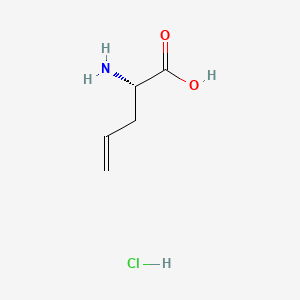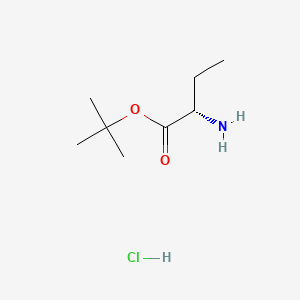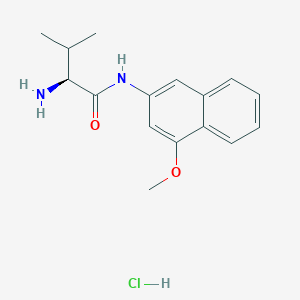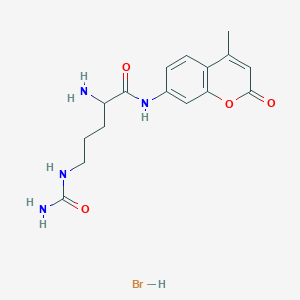
L-Citrulina 7-amido-4-metilcumarina bromhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Citrulline 7-amido-4-methylcoumarin hydrobromide (L-Cit-7-AMC) is a compound derived from L-citrulline, an amino acid found naturally in a variety of foods such as watermelons, cucumbers, and cantaloupes. It is used in a variety of scientific research applications due to its ability to bind to proteins, enzymes, and other biomolecules. It is also used in the synthesis of other compounds. L-Cit-7-AMC is an important tool for scientists to study the structure and function of proteins, enzymes, and other biomolecules.
Aplicaciones Científicas De Investigación
Sustrato de Proteasa
L-Citrulline 7-amido-4-methylcoumarin hydrobromide se utiliza como sustrato para las proteasas {svg_1}. Las proteasas son enzimas que descomponen las proteínas, y este compuesto se puede utilizar en investigación para estudiar la actividad de estas enzimas.
Sustrato de Ureasa de Citrulina
Este compuesto se utiliza como un sustrato fluorogénico sensible para la ureasa de citrulina {svg_2} {svg_3} {svg_4}. La ureasa de citrulina es una enzima que cataliza la conversión de citrulina a arginina, un paso crítico en el ciclo de la urea. El compuesto produce una solución azul tras la escisión, lo que lo hace útil para visualizar y medir la actividad de esta enzima.
Investigación Bioquímica
Debido a sus propiedades, L-Citrulline 7-amido-4-methylcoumarin hydrobromide se utiliza a menudo en investigación bioquímica {svg_5}. Sus propiedades fluorescentes lo hacen particularmente útil en ensayos y otros procedimientos experimentales.
Estudios de Cinética Enzimática
El compuesto se puede utilizar en estudios de cinética enzimática {svg_6}. Estos estudios son cruciales para comprender cómo funcionan las enzimas y cómo pueden inhibirse o activarse.
Descubrimiento y Desarrollo de Medicamentos
En el campo del descubrimiento y desarrollo de medicamentos, L-Citrulline 7-amido-4-methylcoumarin hydrobromide se puede utilizar para detectar posibles candidatos a fármacos {svg_7}. Sus propiedades fluorescentes se pueden utilizar para rastrear la interacción de posibles fármacos con las enzimas diana.
Aplicaciones Diagnósticas
La capacidad del compuesto para producir un cambio de color cuando es escindido por ciertas enzimas podría utilizarse potencialmente en aplicaciones diagnósticas {svg_8}. Por ejemplo, podría utilizarse para desarrollar pruebas para ciertas enfermedades que afectan la actividad enzimática.
Mecanismo De Acción
Target of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.
Mode of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.
Result of Action
Upon cleavage by citrulline ureidase, L-Citrulline 7-amido-4-methylcoumarin hydrobromide yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.
Action Environment
The action, efficacy, and stability of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-Citrulline 7-amido-4-methylcoumarin hydrobromide in lab experiments include its high affinity for proteins, enzymes, and other biomolecules, as well as its ability to form covalent bonds with certain biomolecules. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is its potential to interfere with other biochemical processes, such as the synthesis of neurotransmitters or the regulation of cell growth and differentiation.
Direcciones Futuras
There are many potential future directions for research involving L-Citrulline 7-amido-4-methylcoumarin hydrobromide. These include further studies on the mechanism of action of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, as well as studies on its potential therapeutic applications. Additionally, research could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide as a drug delivery system or as a tool for studying the structure and function of proteins, enzymes, and other biomolecules. Furthermore, research could be conducted to investigate the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of ion channels, which could lead to the development of novel therapeutic agents. Finally, studies could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of proteins involved in signal transduction pathways, which could lead to the development of novel treatments for a variety of diseases.
Métodos De Síntesis
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is synthesized from L-citrulline and 4-methylcoumarin by a two-step reaction. The first step involves the condensation of L-citrulline and 4-methylcoumarin to form 7-amido-4-methylcoumarin. The second step involves the reaction of 7-amido-4-methylcoumarin with hydrobromic acid to form L-Citrulline 7-amido-4-methylcoumarin hydrobromide.
Propiedades
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123314-39-6 |
Source


|
| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)


